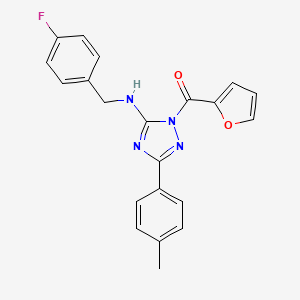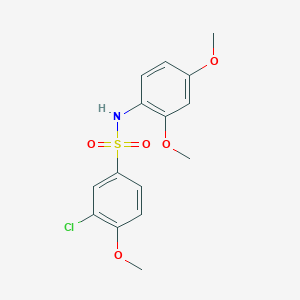![molecular formula C22H17ClN2O3 B4188316 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4188316.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as BCA or BCA-NH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of various cellular signaling pathways. In cancer cells, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In inflammation, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to inhibit the NF-κB pathway and the JAK/STAT pathway. In neurological disorders, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to reduce oxidative stress and inflammation through the activation of Nrf2 and the inhibition of NF-κB.
Biochemical and Physiological Effects
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in in vitro and in vivo studies. In cancer cells, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity and high solubility. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has also been shown to have a high bioavailability and can easily cross the blood-brain barrier. However, one limitation of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its relatively low potency compared to other compounds with similar therapeutic applications.
Future Directions
There are several future directions for the research of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide. One direction is to investigate the potential of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide to increase its potency and purity. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide and its potential interactions with other cellular signaling pathways.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-27-18-8-5-14(6-9-18)11-21(26)24-17-4-2-3-15(12-17)22-25-19-13-16(23)7-10-20(19)28-22/h2-10,12-13H,11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMERPGYXCPRDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-chlorophenoxy)ethyl]-N'-phenylurea](/img/structure/B4188234.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B4188241.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-ethoxypropanamide](/img/structure/B4188249.png)
![2-fluoro-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4188257.png)

![ethyl 4-(2,5-dimethylphenyl)-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4188290.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4188300.png)
![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4188306.png)

![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide hydrochloride](/img/structure/B4188318.png)
![1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B4188327.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4188329.png)

